![molecular formula C8H10 B1607585 (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene CAS No. 25493-13-4](/img/structure/B1607585.png)
(alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene
Overview
Description
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene is a derivative of xylene. Xylene is a colorless and flammable liquid usually used as a solvent in various industries .
Molecular Structure Analysis
The molecular formula of (alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene is C8H10. Its molecular weight is 112.2 g/mol. The structure is derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring .Physical And Chemical Properties Analysis
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene is a colorless and flammable liquid. The physical properties of the isomers of xylene differ slightly. The boiling point for each isomer is around 140 °C (284 °F). The density of each isomer is around 0.87 g/mL (7.3 lb/US gal; 8.7 lb/imp gal) and thus is less dense than water .Scientific Research Applications
. This research is crucial for advancing fusion energy technologies.
Statistical Analysis in Psychology and Medicine
The compound’s isotopic labeling is beneficial in statistical methods where researchers must choose a critical “alpha” level, α, to use as a cutoff for deciding the presence of a particular effect . Deuterated compounds can be used as standards in experiments to ensure accuracy and reliability in data analysis.
Mechanism of Action
Target of Action
(alpha,alpha,alpha,alpha’,alpha’,alpha’-2H6)p-Xylene, also known as 1,4-bis(trideuteriomethyl)benzene, is a deuterated xylene molecule Like other xylene isomers, it may interact with lipid membranes and proteins within the body due to its lipophilic nature .
Mode of Action
It’s known that xylene and its derivatives generally act as solvents, disrupting biological membranes and potentially altering protein structures . The presence of deuterium atoms in this compound could potentially influence these interactions, but specific studies are needed to confirm this.
Result of Action
Xylene and its derivatives can cause a range of effects, including central nervous system depression, respiratory irritation, and dermal and ocular irritation . The presence of deuterium atoms in this compound could potentially influence these effects, but specific studies are needed to confirm this.
properties
IUPAC Name |
1,4-bis(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180180 | |
Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25493-13-4 | |
Record name | 1,4-Di(methyl-d3)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25493-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025493134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (α,α,α,α',α',α'-2H6)p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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